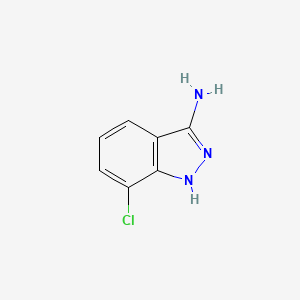

7-chloro-1H-indazol-3-amine

説明

Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry

Nitrogen-containing heterocycles are cyclic organic compounds where at least one carbon atom in the ring has been replaced by a nitrogen atom. nih.govmdpi.com These structures are of immense importance in medicinal chemistry, with statistics indicating that over 85% of all biologically active compounds feature a heterocyclic scaffold, a majority of which contain nitrogen. nih.govrsc.org An analysis by the U.S. Food and Drug Administration (FDA) revealed that approximately 60% of unique small-molecule drugs contain a nitrogen-based heterocycle. nih.govrsc.org

The prevalence of these structures in successful pharmaceuticals can be attributed to several key factors. The presence of nitrogen atoms can confer favorable physicochemical properties to a molecule, such as improved solubility and the ability to form hydrogen bonds. nih.govnih.gov These interactions are crucial for the binding of a drug molecule to its biological target, such as a protein or enzyme, which is often the basis of its therapeutic effect. nih.govmdpi.com Many nitrogen heterocycles are found in nature within essential molecules like vitamins, hormones, and alkaloids, further underscoring their biological relevance. mdpi.comopenmedicinalchemistryjournal.comprezi.com

Overview of the Indazole Nucleus as a Privileged Pharmacophore

Among the vast array of nitrogen-containing heterocycles, the indazole nucleus has emerged as a "privileged pharmacophore." samipubco.compnrjournal.com This term describes a molecular framework that is capable of binding to multiple, unrelated biological targets, making it a versatile starting point for the development of a wide range of therapeutic agents. samipubco.com The indazole scaffold consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. samipubco.comnih.gov

This bicyclic system is relatively rare in nature but has been extensively explored in synthetic medicinal chemistry. pnrjournal.comnih.gov The unique electronic properties and the ability of the indazole ring to exist in different tautomeric forms contribute to its chemical versatility. researchgate.net Indazole-containing compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antibacterial, anti-HIV, and antitumor effects. nih.govresearchgate.netnih.govresearchgate.net This has led to the development of several FDA-approved drugs containing the indazole scaffold, such as axitinib (B1684631) for renal cell carcinoma and entrectinib (B1684687) for non-small cell lung cancer. bldpharm.com

Contextualization of 7-Chloro-1H-indazol-3-amine within Indazole Chemistry

This compound is a specific derivative of the indazole core that has gained prominence as a key building block in the synthesis of complex pharmaceutical agents. Its structure features a chlorine atom at the 7-position and an amine group at the 3-position of the indazole ring. This particular arrangement of functional groups makes it a valuable intermediate for medicinal chemists.

Structure

3D Structure

特性

IUPAC Name |

7-chloro-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNISSRAYDSNHNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30602839 | |

| Record name | 7-Chloro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88805-67-8 | |

| Record name | 7-Chloro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-1H-indazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reactivity of 7 Chloro 1h Indazol 3 Amine

Electrophilic Aromatic Substitution Reactions on the Indazole Ring

The indazole ring is an aromatic system susceptible to electrophilic attack. The regioselectivity of such reactions on 7-chloro-1H-indazol-3-amine is influenced by the directing effects of the existing substituents: the chloro group, the amino group, and the pyrazole (B372694) part of the heterocycle. The amino group at the 3-position is a strong activating group and an ortho-, para-director. Conversely, the chloro group at the 7-position is a deactivating group but also an ortho-, para-director. The fused benzene (B151609) ring is generally more reactive than the pyrazole ring towards electrophiles.

One of the most studied electrophilic aromatic substitution reactions on indazole derivatives is halogenation. For instance, the direct bromination of 3-aminoindazoles can be challenging in terms of regioselectivity. In a related system, the direct bromination of 4-chloro-1H-indazol-3-amine with N-bromosuccinimide (NBS) was reported to yield the undesired regioisomer as the major product, highlighting the complex interplay of electronic and steric factors in directing the incoming electrophile. chemicalbook.com

The positions most susceptible to electrophilic attack on the this compound backbone are C4 and C6, as they are ortho and para to the activating amino group and are not sterically hindered by the chloro substituent at C7. The precise outcome of a given electrophilic substitution reaction will depend on the nature of the electrophile and the reaction conditions employed.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Activating/Deactivating Influence of Substituents | Predicted Reactivity |

| C4 | Ortho to 3-amino (activating), Meta to 7-chloro (weakly deactivating) | Highly favored |

| C5 | Meta to 3-amino (weakly activating), Ortho to 7-chloro (deactivating) | Less favored |

| C6 | Para to 3-amino (activating), Meta to 7-chloro (weakly deactivating) | Favored |

Nucleophilic Substitution Reactions Involving the Chlorine Substituent

The chlorine atom at the 7-position of the indazole ring is generally unreactive towards traditional nucleophilic aromatic substitution (SNAr) reactions under standard conditions. This is due to the electron-rich nature of the bicyclic aromatic system, which disfavors the addition of a nucleophile.

However, the reactivity of the C7-chloro group can be significantly enhanced in the presence of a transition metal catalyst. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Sonogashira couplings, are powerful methods for the functionalization of aryl halides. While specific examples for this compound are not extensively documented in readily available literature, the principles of these reactions are applicable.

For a successful cross-coupling reaction, an appropriate palladium catalyst and ligand system are crucial. For instance, in a Suzuki coupling, a boronic acid or ester would be coupled with the this compound in the presence of a palladium catalyst and a base to form a C-C bond. Similarly, a Buchwald-Hartwig amination would allow for the formation of a C-N bond by reacting the chloroindazole with an amine.

Reactions at the 3-Amino Position

The primary amino group at the 3-position is a versatile functional handle that can undergo a wide range of chemical transformations, including acylation, alkylation, and diazotization.

Acylation: The 3-amino group readily reacts with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. For example, the reaction of a similar compound, 5-bromo-1H-indazol-3-amine, with chloroacetic anhydride (B1165640) under alkaline conditions has been reported to yield the corresponding N-acylated product. researchgate.net This transformation is often employed to introduce further functionality or to modify the electronic properties of the indazole system.

Alkylation: The nucleophilic nature of the 3-amino group also allows for alkylation reactions with alkyl halides. These reactions can lead to the formation of secondary and tertiary amines. It is important to note that N-alkylation can also occur on the pyrazole ring nitrogens (N1 or N2), and the regioselectivity of the reaction is dependent on the reaction conditions and the nature of the alkylating agent. nih.gov

Diazotization: As a primary aromatic amine, the 3-amino group can undergo diazotization upon treatment with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid). The resulting diazonium salt is a highly versatile intermediate that can be converted into a variety of other functional groups through Sandmeyer-type reactions. This would allow for the introduction of substituents such as halogens, cyano, hydroxyl, and others at the 3-position, further expanding the synthetic utility of this compound.

Tautomeric Considerations and their Impact on Reactivity

Indazoles can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, arising from the different possible locations of the proton on the pyrazole ring nitrogens. nih.gov For most substituted indazoles, the 1H-tautomer is thermodynamically more stable. nih.gov The position of this equilibrium can be influenced by factors such as the nature and position of substituents, the solvent, and temperature.

In addition to the annular tautomerism of the indazole ring, this compound can also exhibit amino-imino tautomerism. The 3-amino form is generally the predominant tautomer.

The tautomeric equilibrium has a significant impact on the reactivity of the molecule. For instance, in electrophilic aromatic substitution, the substitution pattern can be influenced by the relative abundance of each tautomer, as the electronic properties of the ring are different in the 1H and 2H forms. Similarly, the site of N-alkylation or N-acylation can be directed by the tautomeric preference. Reactions at the 3-amino group are also influenced by the amino-imino tautomerism, as the nucleophilicity of the exocyclic nitrogen is different in the two forms. Understanding and controlling the tautomeric equilibrium is therefore crucial for predictable and selective chemical transformations of this compound.

Biological and Pharmacological Research Applications of Indazole 3 Amine Scaffolds, with Focus on Relevance to 7 Chloro 1h Indazol 3 Amine

Indazole-Based Compounds as Kinase Inhibitors

Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov The indazole scaffold has proven to be a highly effective framework for designing potent kinase inhibitors. nih.gov Marketed anticancer drugs such as Axitinib (B1684631), Pazopanib, and Linifanib feature an indazole core, underscoring its therapeutic importance. nih.govresearchgate.net

The Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases plays a significant role in cell proliferation, differentiation, and migration. nih.govdocumentsdelivered.com Overactivity of FGFR is implicated in various cancers, making it a promising target for therapeutic intervention. nih.govbenthamdirect.com Researchers have developed numerous potent FGFR inhibitors based on the 1H-indazol-3-amine scaffold.

In one study, a series of 1H-indazol-3-amine derivatives were designed and synthesized based on the structures of known FGFR inhibitors. nih.gov Initial efforts identified compound 7n , with a 6-(3-methoxyphenyl)-1H-indazol-3-amine scaffold, as a potent inhibitor of FGFR1. nih.gov Further optimization led to compound 7r , which demonstrated superior enzyme and cellular inhibitory activity. nih.gov Subsequent work aimed at improving the cellular activity of 7r involved introducing fluorine substituents. nih.gov This led to the discovery of compound 2a , which exhibited the most potent activity against FGFR1 and FGFR2 and showed improved antiproliferative effects against KG1 and SNU16 cancer cell lines. nih.gov Another study identified [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine (compound 1 ) as a potent FGFR1 inhibitor through virtual screening and in vitro testing. benthamdirect.com

| Compound | Target | IC₅₀ (nM) | Cell Line | IC₅₀ (nM) |

| 7n | FGFR1 | 15.0 | - | 642.1 |

| 7r | FGFR1 | 2.9 | - | 40.5 |

| 2a | FGFR1 | < 4.1 | KG1 | 25.3 ± 4.6 |

| 2a | FGFR2 | 2.0 ± 0.8 | SNU16 | 77.4 ± 6.2 |

| Compound 1 | FGFR1 | 100 | - | - |

Data sourced from multiple studies. nih.govbenthamdirect.comnih.gov

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many human cancers, making them attractive targets for anticancer drug development. nih.gov Indazole derivatives have been successfully developed as potent inhibitors of Aurora kinases.

Through in-silico fragment-based and knowledge-based drug design, novel indazole derivatives were identified as potent inhibitors. nih.gov Intensive optimization resulted in the development of compounds with varying selectivity for Aurora kinase isoforms. Notably, compound 17 was identified as a dual inhibitor of Aurora A and Aurora B, while compounds 21 and 30 were found to be selective for Aurora B and Aurora A, respectively. nih.gov Another study described 3-(pyrrolopyridin-2-yl)indazole derivatives, such as compounds 54a and 55a , which bind to the ATP binding site of Aurora kinase A, stabilized by hydrogen bonds with the hinge region residues Ala213 and Glu211. nih.gov

| Compound | Target Selectivity |

| 17 | Dual Aurora A and B inhibitor |

| 21 | Aurora B selective inhibitor |

| 30 | Aurora A selective inhibitor |

Data highlights the isoform selectivity of indazole-based Aurora kinase inhibitors. nih.gov

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent in most cases of chronic myeloid leukemia (CML). tandfonline.com While inhibitors like Imatinib are effective, resistance, often due to mutations like the T315I "gatekeeper" mutation, remains a clinical challenge. tandfonline.comtandfonline.com The 3-aminoindazole scaffold has been instrumental in developing pan-Bcr-Abl inhibitors that can overcome this resistance.

Researchers have designed diarylamide 3-aminoindazoles as potent pan-Bcr-Abl inhibitors. tandfonline.com One such compound, AKE-72 , was developed by modifying a previous lead compound to improve its activity against the T315I mutant. tandfonline.comtandfonline.comAKE-72 demonstrated potent, single-digit nanomolar inhibition against wild-type Bcr-Abl, the T315I mutant, and a panel of other clinically relevant mutants. tandfonline.comtandfonline.com It also showed remarkable anti-leukemic activity against the K-562 cell line and inhibited the proliferation of Ba/F3 cells expressing either native Bcr-Abl or the T315I mutant. tandfonline.com Docking studies confirmed that the aminoindazole core of these inhibitors forms critical hydrogen bonds with residues Glu316 and Met318 in the kinase's hinge region. tandfonline.comsemanticscholar.org

| Compound | Target | IC₅₀ (nM) | Cell Line | GI₅₀ (nM) |

| AKE-72 | Bcr-Abl (WT) | < 0.5 | K-562 | < 10 |

| AKE-72 | Bcr-Abl (T315I) | 9 | K-562 | < 10 |

Data for the potent pan-Bcr-Abl inhibitor AKE-72. tandfonline.comtandfonline.com

The versatility of the indazole-3-amine scaffold allows it to be adapted to target a wide range of other kinases involved in oncology.

FLT3, PDGFRα, and Kit: A series of 3-amino-1H-indazol-6-yl-benzamides were designed as type II kinase inhibitors targeting the "DFG-out" conformation. Compounds such as 4 and 11 from this series showed single-digit nanomolar potency against FLT3, c-Kit, and the PDGFRα gatekeeper mutant T674M. nih.gov

Pim Kinases: The Pim kinase family is an attractive target in cancer therapy. A 3-(pyrazin-2-yl)-1H-indazole derivative was used as a hit compound to develop a series of potent, pan-Pim inhibitors, including compound 13o . researchgate.net

VEGFR, Tie-2, and EphB4: Diaryl thiourea (B124793) derivatives of 1H-indazole-3-amine have been investigated as multiple kinase inhibitors. The amine group of the indazole core was suggested to form key hydrogen bonds within the ATP pocket of VEGFR-2, Tie-2, and EphB4. nih.gov

Antiviral Activities, with Emphasis on HIV-1 Inhibition

While the indazole scaffold is primarily known for its anticancer applications, derivatives have also been explored for various other therapeutic uses, including antiviral activity. tandfonline.com A significant development in this area is the connection between a substituted 3-aminoindazole and a potent, long-acting HIV-1 inhibitor.

Specifically, 7-bromo-4-chloro-1H-indazol-3-amine , a close structural analog of 7-chloro-1H-indazol-3-amine, has been identified as a crucial intermediate in the synthesis of Lenacapavir. researchgate.netchemrxiv.orgchemrxiv.org Lenacapavir is a first-in-class, potent capsid inhibitor for the treatment of HIV-1 infections. researchgate.netchemrxiv.org The development of an efficient, scalable synthetic route for 7-bromo-4-chloro-1H-indazol-3-amine from inexpensive starting materials is considered a key step in making Lenacapavir more accessible. chemrxiv.org This highlights the direct relevance of the halogenated 1H-indazol-3-amine scaffold in the development of modern antiviral therapeutics targeting HIV-1.

Anticancer Activities of Indazole-3-amine Derivatives

Beyond specific kinase inhibition, indazole-3-amine derivatives have demonstrated broad anticancer activity against a variety of human cancer cell lines. These activities are often the result of complex mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govnih.gov

A study involving a series of newly synthesized indazole derivatives evaluated their antiproliferative activity against lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines. nih.govnih.govdntb.gov.ua Among the tested compounds, 6o showed a particularly promising inhibitory effect against the K562 cell line, with an IC₅₀ value of 5.15 µM. nih.govnih.gov Importantly, this compound exhibited significant selectivity, being much less toxic to normal human embryonic kidney cells (HEK-293). nih.govnih.gov Further investigation revealed that compound 6o induces apoptosis and affects the cell cycle, possibly by inhibiting members of the Bcl2 family and interfering with the p53/MDM2 pathway. nih.govnih.gov This research underscores the potential of the indazole-3-amine scaffold in developing novel anticancer agents with favorable efficacy and selectivity profiles. nih.gov

| Compound | Cell Line | Cell Type | IC₅₀ (µM) |

| 6o | K562 | Chronic Myeloid Leukemia | 5.15 |

| 6o | HEK-293 | Normal Kidney (Control) | 33.2 |

Antiproliferative activity and selectivity of compound 6o. nih.govnih.gov

Induction of Apoptosis and Cell Cycle Modulation

A key strategy in cancer therapy is the induction of apoptosis (programmed cell death) and the modulation of the cell cycle in tumor cells. Indazole-3-amine derivatives have demonstrated significant potential in this area.

Research has shown that certain 1H-indazole-3-amine derivatives can trigger apoptosis and modulate the cell cycle in cancer cell lines. mdpi.com For instance, one study synthesized a series of indazole derivatives and evaluated their effects on various human cancer cell lines, including chronic myeloid leukemia (K562). mdpi.comnih.gov A specific derivative, compound 6o, exhibited a notable inhibitory effect on the K562 cell line. mdpi.com Further investigation revealed that this compound induced apoptosis in a dose-dependent manner. mdpi.com The mechanism of action was linked to the inhibition of Bcl-2 family members, which are key regulators of apoptosis, and interference with the p53/MDM2 pathway, a critical signaling cascade in cell cycle control and tumor suppression. mdpi.comnih.gov This demonstrates the ability of the indazole-3-amine scaffold to interact with crucial intracellular pathways that govern cell survival and proliferation.

Table 1: Effect of Indazole-3-amine Derivative (Compound 6o) on K562 Cancer Cells

| Parameter | Observation | Mechanism of Action | Reference |

|---|---|---|---|

| Cell Line | Human Chronic Myeloid Leukemia (K562) | Inhibition of Bcl-2 family members and modulation of the p53/MDM2 pathway. | mdpi.com |

| Activity | Induction of apoptosis and cell cycle arrest. | ||

| IC₅₀ Value | 5.15 µM |

Multi-targeted Mechanisms in Oncology

The complexity of cancer often necessitates therapeutic agents that can act on multiple targets simultaneously. The indazole-3-amine scaffold has proven to be a versatile platform for developing multi-targeted kinase inhibitors. nih.gov Kinases are a large family of enzymes that play a central role in cell signaling and are often dysregulated in cancer.

Derivatives of 1H-indazol-3-amine have been designed and synthesized to inhibit a range of protein kinases involved in oncogenesis. nih.gov For example, various compounds based on this scaffold have shown potent inhibitory activity against Bcr-Abl, a fusion protein associated with chronic myeloid leukemia. nih.gov Some derivatives have demonstrated comparable potency to the established drug Imatinib against both the wild-type and mutant forms of Bcr-Abl. nih.gov

Furthermore, the indazole-3-amine framework has been utilized to develop inhibitors of other critical cancer-related kinases, such as Fibroblast Growth Factor Receptor (FGFR) and Anaplastic Lymphoma Kinase (ALK). nih.gov The ability of the 3-aminoindazole group to form key hydrogen bonds within the ATP-binding pocket of these kinases is a crucial factor in their inhibitory activity. nih.gov This multi-targeted potential makes the indazole-3-amine scaffold, and by extension this compound, a valuable starting point for the development of broad-spectrum anticancer agents.

Table 2: Multi-targeted Kinase Inhibition by Indazole-3-amine Derivatives

| Derivative Type | Target Kinase(s) | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| 1H-indazol-3-amine derivative (Compound 89) | Bcr-Abl (wild-type), Bcr-Abl (T315I mutant) | 0.014 µM, 0.45 µM | nih.gov |

| 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative | FGFR1 | 15.0 nM | nih.gov |

| 3-aminoindazole derivative (Entrectinib) | ALK | 12 nM | nih.gov |

Anti-inflammatory Properties

Inflammation is a complex biological response implicated in numerous diseases. Indazole derivatives have been recognized for their anti-inflammatory potential. nih.govmdpi.com Commercially available anti-inflammatory drugs such as Bendazac and Benzydamine feature the 1H-indazole scaffold, highlighting its therapeutic relevance in this area.

Research into the mechanisms underlying the anti-inflammatory effects of indazoles has pointed towards the inhibition of key inflammatory mediators. Studies have shown that indazole and its derivatives can inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. beilstein-journals.org Furthermore, these compounds have been found to suppress the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), which are central to the inflammatory cascade. beilstein-journals.org The ability to modulate these pathways suggests that this compound could serve as a basis for developing novel anti-inflammatory agents.

Table 3: Anti-inflammatory Activity of Indazole Derivatives

| Compound | Target | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| Indazole | COX-2 | 23.42 µM | beilstein-journals.org |

| 5-aminoindazole | COX-2 | 12.32 µM | beilstein-journals.org |

| Indazole | TNF-α | 220.11 µM | beilstein-journals.org |

| 5-aminoindazole | TNF-α | 230.19 µM | beilstein-journals.org |

Antimicrobial and Antiprotozoal Activities

The indazole scaffold has been identified as a promising framework for the development of new antimicrobial and antiprotozoal agents. nih.govmdpi.com The rising challenge of drug resistance in infectious diseases necessitates the exploration of novel chemical entities.

Studies have reported that various substituted indazole derivatives possess a broad spectrum of biological activities, including antibacterial and antifungal properties. nih.govresearchgate.net While specific studies focusing on the antimicrobial properties of this compound are limited, the general activity of the indazole class suggests its potential. For example, research on 2H-indazole derivatives has demonstrated their efficacy against protozoa such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, with some compounds showing greater potency than the standard drug metronidazole. ijper.org Additionally, certain derivatives have shown growth inhibition against the yeasts Candida albicans and Candida glabrata. ijper.org These findings indicate that the indazole-3-amine scaffold is a promising starting point for the synthesis of new agents to combat microbial and protozoal infections.

Potential in Other Therapeutic Areas

The therapeutic potential of the indazole-3-amine scaffold extends beyond oncology, inflammation, and infectious diseases. Researchers are actively exploring its application in a variety of other therapeutic areas.

One of the most significant applications is in the development of antiviral agents. Notably, a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, serves as a crucial intermediate in the synthesis of Lenacapavir, a potent, long-acting inhibitor of the HIV-1 capsid. medchemexpress.cn This underscores the importance of the substituted indazole-3-amine core in creating effective antiviral therapies.

Furthermore, indazole derivatives are being investigated for their potential in treating neurodegenerative disorders. nih.govresearchgate.net For example, an indazole derivative, 6-amino-1-methyl-indazole (AMI), has shown neuroprotective effects in models of Parkinson's disease by inhibiting tau hyperphosphorylation, a key pathological feature of the disease. nih.gov The compound was found to increase cell viability and reduce apoptosis in neuronal cells. nih.gov

The diverse biological activities of indazole derivatives also include potential applications as anti-diabetic and anti-osteoporosis agents, although research in these areas is still in the early stages. mdpi.com The wide range of therapeutic possibilities highlights the versatility and importance of the indazole-3-amine scaffold in modern drug discovery.

Structure Activity Relationship Sar Studies and Molecular Design Considerations for 7 Chloro 1h Indazol 3 Amine Derivatives

Impact of Substituents on Biological Activity and Selectivity

Role of Halogenation (e.g., Chlorine at Position 7)

Halogenation is a key strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. rsc.org Halogens can influence lipophilicity, metabolic stability, and binding interactions through halogen bonding. The chlorine atom at the 7-position of the indazole ring plays a significant role in orienting the molecule within protein binding pockets and can contribute to enhanced potency and selectivity.

The C7 position of the indazole ring is often targeted for modification to improve biological activity. However, direct halogenation can be challenging due to the reactivity of other positions, such as C3. rsc.org Despite this, methods for regioselective C7 halogenation have been developed, underscoring the importance of substituents at this position. rsc.orgrsc.org For example, studies on 2H-indazoles have shown that the C7 position has a lower reactivity compared to other sites, which can be exploited for selective functionalization. rsc.org

The compound 7-bromo-4-chloro-1H-indazol-3-amine is a critical intermediate in the synthesis of Lenacapavir, a potent HIV capsid inhibitor, highlighting the significance of halogenation at both the 7 and 4 positions for potent antiviral activity. nih.gov In the context of kinase inhibition, halogen substituents on the indazole ring can form critical interactions with the target protein. For synthetic cannabinoid receptor agonists, halogenation of the indazole core significantly impacts CB1 receptor activity, with the type and position of the halogen influencing potency. nih.gov Specifically, for some derivatives, chlorinated analogs showed high potency, second only to fluorinated analogs. nih.gov This demonstrates that C7-halogenation is a critical consideration in the design of indazole-based therapeutic agents.

Modifications at the 1- and 2-Positions of the Indazole Ring

The two nitrogen atoms (N1 and N2) of the indazole ring are key points for derivatization, and the resulting regioisomers often exhibit distinct biological and physical properties. nih.gov The N1-alkylated indazoles are a common motif in medicinal chemistry, often used as bioisosteres for indoles. nih.gov However, achieving regioselectivity during N-alkylation can be challenging, as reactions often yield a mixture of N1 and N2 isomers. nih.gov

Recent synthetic methodologies have focused on achieving highly selective N1 or N2 alkylation. nih.govorganic-chemistry.org Thermodynamic control can favor the formation of the more stable N1-alkyl indazole, and methodologies have been developed that are broad in scope and prevent the formation of the N2 isomer. nih.gov Conversely, specific catalytic systems using acids like trifluoromethanesulfonic acid can promote selective N2-alkylation, which is advantageous as 2-alkyl-2H-indazoles can exhibit favorable properties and reduced off-target effects. organic-chemistry.org

The data below illustrates the impact of reaction conditions on the regioselectivity of indazole alkylation.

| Indazole Substrate | Alkylating Agent | Conditions (Base, Solvent, Temp) | N1:N2 Ratio |

| Methyl 5-bromo-1H-indazole-6-carboxylate | Isobutyl bromide | K2CO3, DMF, 120 °C | 58 : 42 |

| 5-Cyanoindazole | Various Alkyl Chlorides | K2CO3, Ethyl Acetate, (Bmim)BF4 | N1 and N2 isomers afforded |

This table is interactive and based on findings from referenced studies. nih.govresearchgate.net

Derivatization of the 3-Amino Group

The 3-amino group of the 7-chloro-1H-indazol-3-amine scaffold is a primary site for modification to explore SAR and develop new therapeutic agents. nih.gov This amine group serves as a versatile chemical handle for introducing a wide variety of substituents, which can interact with different regions of a target's binding site. The 1H-indazole-3-amine structure is a known effective hinge-binding fragment in many kinase inhibitors, such as Linifanib. nih.gov

Extensive research has been conducted on synthesizing derivatives through this amino group. For example, converting the amine into an amide, such as in indazole-3-carboxamides, has yielded compounds with significant biological activities. nih.gov In a series of 1H-indazole-3-amine derivatives developed as Bcr-Abl inhibitors, modifications at this position were crucial for achieving high potency. nih.gov Similarly, the drug Entrectinib (B1684687), an ALK inhibitor, is derived from a 3-aminoindazole starting material, and its activity is critically dependent on the amide structure at this position. nih.govnih.gov

The table below summarizes the biological activities of various derivatives functionalized at the 3-amino position.

| 3-Amino Indazole Derivative Class | Target/Activity | Key Findings | Reference |

| 1H-Indazol-3-amine derivatives | Bcr-Abl wild type and T315I mutant | Potent inhibition, with some compounds showing comparable potency to Imatinib. | nih.gov |

| 3-Aminoindazole derivatives (Entrectinib) | ALK, ROS1, TRKs | Nanomolar activity against target tyrosine kinases. | nih.gov |

| Indazole carboxamides | Soybean Lipoxygenase Inhibitors | Discovery of potent inhibitors with in vivo anti-inflammatory activity. | nih.gov |

| 3-Amino-6-chloro-1,1-dioxo-1,4,2-benzodithiazine derivatives | Anticancer | Linkage of 3-aminoindazole to the benzodithiazine scaffold yielded compounds with cytotoxic effects against ovarian and breast cancer cell lines. | |

| Substituted 1H-indazol-3-amine derivatives | Antimicrobial | Compounds showed variable toxicity against different Gram-positive and Gram-negative bacteria. | repec.orgresearchgate.net |

This table is interactive and showcases diverse biological outcomes from derivatizing the 3-amino group.

Fragment-Based Drug Design Approaches Utilizing the Indazole Scaffold

Fragment-based drug design (FBDD) has become a powerful strategy for identifying novel lead compounds. csmres.co.uk This approach starts with screening small, low-complexity molecules ("fragments") that typically bind to the target with low affinity but do so efficiently. The indazole nucleus is an ideal scaffold for FBDD due to its compact size, rigid structure, and versatile chemistry, which allows for subsequent optimization. nih.govresearchgate.net

Several successful FBDD campaigns have utilized the indazole scaffold to develop potent and selective inhibitors. In one example, an indazole fragment was identified as a hit against the AXL receptor tyrosine kinase through a high-concentration screen. nih.gov This initial fragment was then optimized through guided screening and docking studies, leading to a potent inhibitor with moderate in vivo exposure levels. nih.gov The X-ray crystal structure of a related analog confirmed the key binding interactions of the indazole scaffold within the kinase domain. nih.gov

Ligand Efficiency and Optimization in Indazole-Based Compounds

A key metric in fragment-based drug design is Ligand Efficiency (LE), which assesses the binding affinity of a compound in relation to its size (typically measured by the number of heavy atoms). csmres.co.ukresearchgate.net It provides a way to normalize potency for molecular weight, helping to identify fragments that have optimal binding interactions per atom. A high LE value (typically >0.3) is considered a hallmark of a quality fragment hit. researchgate.net

During the optimization process, the goal is to increase potency while maintaining or only slightly decreasing LE. csmres.co.uk Indazole-based fragments often exhibit high LE values. For instance, a series of 1H-indazole derivatives developed as FGFR kinase inhibitors displayed excellent LEs ranging from 0.30 to 0.48. nih.gov This high initial efficiency provides a strong foundation for optimization, as there is more room to add functionality to improve potency and other drug-like properties without creating an overly large or inefficient molecule.

Another important metric is Lipophilic Ligand Efficiency (LLE), which relates potency to lipophilicity (cLogP). The goal during optimization is to increase potency without a corresponding large increase in lipophilicity, as high lipophilicity is often associated with promiscuity and poor pharmacokinetic properties. csmres.co.uk Successful optimization of indazole-based compounds involves increasing affinity primarily through specific, directed interactions rather than non-specific hydrophobic interactions. The development of potent Aurora kinase inhibitors from an indazole scaffold highlighted the importance of these efficiency metrics in guiding the hit-to-lead process. nih.gov By focusing on LE and LLE, medicinal chemists can more effectively navigate the optimization of this compound derivatives to produce potent, selective, and drug-like clinical candidates.

Computational and Chemoinformatic Investigations of 7 Chloro 1h Indazol 3 Amine and Its Analogs

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is widely used to understand the interactions between potential drug candidates and their biological targets. For 7-chloro-1H-indazol-3-amine and its analogs, molecular docking studies have been instrumental in elucidating their binding modes within the active sites of various protein kinases, which are key targets in cancer therapy.

Docking studies of indazole derivatives into the ATP-binding site of protein kinases frequently reveal a conserved binding pattern. The 3-amino group of the indazole core often forms crucial hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. For instance, in studies involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the 3-aminoindazole moiety acts as a hinge-binder. nih.gov The 7-chloro substituent on the indazole ring can project into a hydrophobic pocket, enhancing binding affinity and selectivity.

The specific interactions can be further analyzed to understand the structure-activity relationships (SAR). For example, the chlorine atom at the 7-position can form favorable halogen bonds or van der Waals interactions with specific amino acid residues in the target protein. The nature and position of substituents on the indazole ring significantly influence the binding affinity and selectivity of the compounds.

| Target Protein | PDB ID | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

| VEGFR-2 | 2QU5 | Cys919, Glu917, Asp1046 | -8.5 to -10.5 |

| Aurora A Kinase | 2W1G | Ala213, Leu263, Tyr212 | -7.9 to -9.8 |

| c-Met Kinase | 3DKF | Met1160, Tyr1230, Asp1222 | -8.2 to -10.1 |

| FLT3 Kinase | 4RT7 | Cys694, Leu616, Asp829 | -9.0 to -11.2 |

Note: The data in this table are illustrative and compiled from various molecular docking studies on indazole-based kinase inhibitors. The specific binding affinities can vary based on the exact analog and the docking software and parameters used.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. A pharmacophore model for a series of active compounds can be used as a 3D query to screen large chemical databases to identify new molecules with the potential for similar biological activity.

For indazole-based kinase inhibitors, a common pharmacophore model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.govjapsonline.com The 3-amino group of this compound consistently acts as a hydrogen bond donor. The indazole ring itself often represents a hydrophobic and aromatic feature. The 7-chloro group contributes to the hydrophobic character of the molecule.

Virtual screening campaigns using such pharmacophore models have successfully identified novel indazole-containing compounds with potent inhibitory activity against various kinases. dndi.org These studies begin with the generation of a pharmacophore model based on a set of known active indazole derivatives. This model is then used to filter large compound libraries, and the resulting hits are further evaluated using molecular docking and, eventually, experimental assays. This approach significantly accelerates the discovery of new lead compounds.

| Pharmacophoric Feature | Corresponding Moiety in this compound | Importance for Kinase Binding |

| Hydrogen Bond Donor | 3-amino group (-NH2) | Interaction with the kinase hinge region |

| Aromatic Ring | Indazole ring system | π-π stacking interactions with aromatic residues |

| Hydrophobic Group | Indazole ring, 7-chloro substituent | Occupying hydrophobic pockets in the active site |

| Hydrogen Bond Acceptor | Nitrogen atoms in the indazole ring | Potential interactions with donor residues |

Note: This table outlines the key pharmacophoric features of the this compound scaffold relevant to kinase inhibition.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful for understanding the influence of steric, electrostatic, hydrophobic, and hydrogen bonding fields on the activity of a molecule.

For 3-aminoindazole derivatives, 3D-QSAR studies have been conducted to elucidate the structural requirements for potent kinase inhibition. nih.govmdpi.com These studies typically involve aligning a series of analogs based on a common scaffold, such as this compound, and then calculating various molecular descriptors. The resulting QSAR models can predict the activity of new, unsynthesized compounds and provide visual representations (contour maps) that highlight regions where modifications to the structure would likely increase or decrease activity.

For instance, a CoMFA model for a series of indazole-based inhibitors might show a sterically favored region near the 7-position, suggesting that bulky substituents are well-tolerated or even beneficial for activity. Conversely, an electrostatically favored region with a positive coefficient near the 3-amino group would underscore the importance of its hydrogen-bonding donor capability. These insights are invaluable for the rational design of more potent analogs.

| QSAR Model | Statistical Parameter | Value | Interpretation |

| CoMFA | q² (cross-validated r²) | > 0.5 | Good internal predictive ability |

| r² (non-cross-validated r²) | > 0.9 | Good correlation between predicted and actual activity | |

| CoMSIA | q² (cross-validated r²) | > 0.5 | Good internal predictive ability |

| r² (non-cross-validated r²) | > 0.9 | Good correlation between predicted and actual activity |

Note: This table presents typical statistical validation parameters for 3D-QSAR models, indicating their robustness and predictive power. The actual values can vary depending on the dataset and the specific kinase target.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In addition to biological activity, the pharmacokinetic properties of a potential drug molecule are crucial for its success. ADME (Absorption, Distribution, Metabolism, and Excretion) properties determine the bioavailability and in vivo efficacy of a compound. In silico ADME prediction has become an integral part of the early drug discovery process, allowing for the filtering of compounds with unfavorable pharmacokinetic profiles before significant resources are invested in their synthesis and testing.

For this compound and its analogs, various computational tools can be used to predict key ADME parameters. These predictions are based on the physicochemical properties of the molecule, such as its molecular weight, lipophilicity (logP), and polar surface area (PSA). For example, adherence to Lipinski's Rule of Five is often used as a preliminary filter for oral bioavailability.

Predicted ADME properties for this compound suggest that it possesses drug-like characteristics. Its relatively small size and moderate lipophilicity are favorable for good absorption and distribution. However, the presence of the amino and indazole groups may provide sites for metabolic modification by cytochrome P450 enzymes. Predicting potential metabolic liabilities early on can guide the design of analogs with improved metabolic stability.

| ADME Parameter | Predicted Value for this compound | Desirable Range for Oral Drugs |

| Molecular Weight ( g/mol ) | 167.59 | < 500 |

| LogP (octanol-water partition coefficient) | ~1.8-2.5 | -0.4 to +5.6 |

| Hydrogen Bond Donors | 2 | ≤ 5 |

| Hydrogen Bond Acceptors | 3 | ≤ 10 |

| Polar Surface Area (Ų) | ~50-60 | ≤ 140 |

| Human Intestinal Absorption | High | High |

| Blood-Brain Barrier Permeation | Moderate to High | Varies with target |

| CYP2D6 Inhibition | Potential Inhibitor | Non-inhibitor preferred |

Note: The predicted ADME values are illustrative and can vary depending on the prediction software used. These values provide a preliminary assessment of the compound's pharmacokinetic profile.

Future Perspectives and Research Trajectories for 7 Chloro 1h Indazol 3 Amine

Exploration of Novel Synthetic Routes and Sustainable Chemistry

The future of synthesizing 7-chloro-1H-indazol-3-amine and its derivatives will likely focus on developing novel, more efficient, and environmentally sustainable methods. Current synthetic strategies, while effective, often face challenges such as regioselectivity and the use of harsh reagents. Future research will aim to address these limitations.

One area of focus will be the development of catalytic systems for the construction of the indazole ring. Transition-metal-catalyzed C-H activation and annulation sequences are emerging as powerful tools for creating functionalized indazoles in a single step. mdpi.com These methods offer the potential for greater efficiency and selectivity compared to traditional multi-step syntheses. Further research into catalysts based on rhodium, ruthenium, and other transition metals could lead to more direct and atom-economical routes to this compound. mdpi.com

Another key direction is the incorporation of sustainable and green chemistry principles. This includes the use of safer solvents, reducing energy consumption, and minimizing waste generation. For instance, recent research has demonstrated a practical and scalable synthesis of a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, from an inexpensive starting material, 2,6-dichlorobenzonitrile. mdpi.comnih.govresearchgate.netchemrxiv.org This two-step process, which involves a regioselective bromination followed by cyclization with hydrazine, avoids the need for column chromatography and has been demonstrated on a large scale. mdpi.comnih.govresearchgate.netchemrxiv.org Future work could adapt and refine such methods for the synthesis of this compound, focusing on improving yields and further reducing the environmental impact.

| Synthetic Approach | Potential Advantages | Research Focus |

| Transition-Metal Catalysis | High efficiency, regioselectivity, atom economy | Development of novel rhodium and ruthenium catalysts |

| Green Chemistry Principles | Reduced environmental impact, increased safety, lower cost | Use of safer solvents, energy-efficient reaction conditions |

| Scalable Synthesis | Feasibility for large-scale production | Optimization of reaction conditions for industrial applications |

Identification of New Biological Targets and Therapeutic Applications

While this compound is a known intermediate in the synthesis of the HIV capsid inhibitor Lenacapavir, the broader therapeutic potential of its derivatives remains largely untapped. mdpi.comnih.govresearchgate.netchemrxiv.orgnih.gov The indazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds. nih.govnih.gov

Future research will likely focus on exploring the activity of novel this compound derivatives against a variety of biological targets. The diverse biological activities of other indazole-containing compounds provide a roadmap for these investigations. For example, various indazole derivatives have shown promise as:

Anti-cancer agents: By targeting kinases such as tyrosine kinase, epidermal growth factor receptor (EGFR), and extracellular signal-regulated kinase (ERK1/2). nih.govnih.govrsc.org

Anti-inflammatory agents: Through mechanisms similar to the non-steroidal anti-inflammatory drug Benzydamine. pnrjournal.comnih.gov

Antiprotozoal agents: As demonstrated by derivatives showing activity against Leishmania. nih.govbioworld.com

Neuroprotective agents: With potential applications in diseases like Alzheimer's by inhibiting enzymes such as glycogen (B147801) synthase 3β. nih.gov

Systematic screening of libraries of this compound derivatives against these and other targets could uncover new therapeutic applications.

| Therapeutic Area | Potential Biological Target | Example of Related Indazole Activity |

| Oncology | Tyrosine kinases, EGFR, ERK1/2 | Linifanib, Pazopanib nih.govnih.gov |

| Infectious Diseases | HIV capsid, Trypanothione reductase | Lenacapavir, antileishmanial indazoles mdpi.comnih.gov |

| Neurology | Glycogen synthase 3β | Alzheimer's disease therapeutic potential nih.gov |

| Inflammation | Cyclo-oxygenase (COX) pathway | Benzydamine pnrjournal.comnih.gov |

Advanced Structural Modifications and Combinatorial Chemistry

To explore the full potential of the this compound scaffold, extensive structural modifications will be necessary. The application of combinatorial chemistry and fragment-based drug design will be instrumental in generating large and diverse libraries of novel compounds for biological screening. nih.gov

Future research will likely involve systematic modifications at various positions of the indazole ring. For instance, the amine group at the 3-position can be readily functionalized to create a range of amides, ureas, and other derivatives. nih.govnih.gov The chlorine atom at the 7-position can also be replaced or further substituted to modulate the electronic and steric properties of the molecule.

The use of modern synthetic techniques, such as the Suzuki coupling, will allow for the introduction of a wide variety of substituents at different positions on the indazole ring. nih.gov This will enable a detailed exploration of the structure-activity relationship (SAR) and the identification of key structural features responsible for biological activity.

Integration of Artificial Intelligence and Machine Learning in Indazole Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the development of novel indazole derivatives will be no exception. nih.govastrazeneca.compremierscience.comjsr.orgijirt.org These computational tools can significantly accelerate the identification and optimization of new drug candidates.

In the context of this compound, AI and ML can be applied in several ways:

Predictive Modeling: Machine learning algorithms can be trained on existing data for indazole derivatives to predict the biological activity, toxicity, and pharmacokinetic properties of novel, untested compounds. nih.gov This can help to prioritize the synthesis of the most promising candidates.

De Novo Drug Design: Generative AI models can design entirely new indazole derivatives with desired properties, expanding the accessible chemical space beyond what can be achieved through traditional medicinal chemistry approaches.

Synthesis Planning: AI tools can assist in the design of novel and efficient synthetic routes to this compound and its derivatives, potentially identifying more sustainable and cost-effective methods. ijirt.org

Target Identification: By analyzing large biological datasets, AI can help to identify new potential biological targets for which indazole derivatives may be effective.

The synergy between computational and experimental approaches will be crucial for the future of drug discovery based on the this compound scaffold.

Q & A

Q. Advanced Research Focus

- Enzymatic Inhibition Assays : α-Glucosidase inhibition (IC determination) using p-nitrophenyl-α-D-glucopyranoside as a substrate, with acarbose as a positive control .

- Antioxidant Activity : DPPH radical scavenging assays to measure electron-donating capacity, expressed as % inhibition relative to ascorbic acid .

- SAR Analysis : Compare substituent effects (e.g., 7-Cl vs. 7-Br) using molecular docking (e.g., MOE software ) to predict binding affinities. Multivariate regression models correlate electronic (Hammett constants) and steric parameters with activity .

How can computational tools predict reactivity and guide synthetic modifications of this compound?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the C-4 position in indazole derivatives is prone to halogenation due to electron deficiency .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., DMF stabilizes transition states during cyclization).

- Crystallographic Software (SHELXD) : Predicts possible space groups and refines atomic coordinates from powder diffraction data, reducing experimental trial-and-error .

What strategies mitigate challenges in scaling up this compound synthesis?

Q. Advanced Research Focus

- Process Optimization : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) to reduce cost and time .

- Flow Chemistry : Continuous reactors enhance heat/mass transfer for exothermic steps like bromination.

- Quality Control : In-line FTIR monitors reaction progress, while HPLC (C18 column, 0.1% TFA in acetonitrile/water) ensures >98% purity in bulk batches .

How should researchers address discrepancies in crystallographic or spectroscopic data during characterization?

Q. Advanced Research Focus

- Data Triangulation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare experimental XRD data with Cambridge Structural Database entries .

- Error Analysis in SHELXL : Use the R and wR values to assess refinement quality. Anomalous thermal parameters may indicate disorder; partial occupancy modeling resolves this .

- Reproducibility Checks : Replicate syntheses under inert atmospheres (N) to exclude oxidation byproducts, a common source of spectral contradictions .

What are best practices for reporting synthetic procedures and spectral data in publications?

Q. Basic Research Focus

- Experimental Detail : Specify reagent equivalents, reaction time, and purification methods (e.g., “recrystallized from EtOH/HO, 3:1”).

- Spectral Reproducibility : Report NMR solvent (e.g., DMSO-d) and internal standards (TMS). Include melting points (±1°C) and HRMS calibration references (e.g., NaI for ESI) .

- Data Deposition : Submit crystallographic data to the Protein Data Bank or Cambridge Crystallographic Data Centre for public access .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。